

In-Depth Technical Guide: Methyl 2-(piperidin-4-yl)acetate Hydrochloride

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Compound of Interest

Compound Name: *Methyl 2-(piperidin-4-yl)acetate hydrochloride*

Cat. No.: *B1319502*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its versatile structure, featuring a piperidine ring substituted at the 4-position with a methyl acetate group, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its significant role as a key intermediate in the development of novel therapeutics. While this compound is primarily utilized as a precursor, its structural motifs are found in compounds targeting a range of biological pathways, underscoring its importance in drug discovery.

Chemical Identity and Properties

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a white to off-white solid that is soluble in water. Its chemical structure and key identifying information are detailed below.

Identifier	Value
CAS Number	81270-37-3[1]
Molecular Formula	C ₈ H ₁₆ ClNO ₂
Molecular Weight	193.67 g/mol [1]
IUPAC Name	methyl 2-(piperidin-4-yl)acetate;hydrochloride
Synonyms	Methyl 4-piperidineacetate hydrochloride, (Piperidin-4-yl)acetic acid methyl ester hydrochloride, 4-(2-Methoxy-2- oxoethyl)piperidine hydrochloride

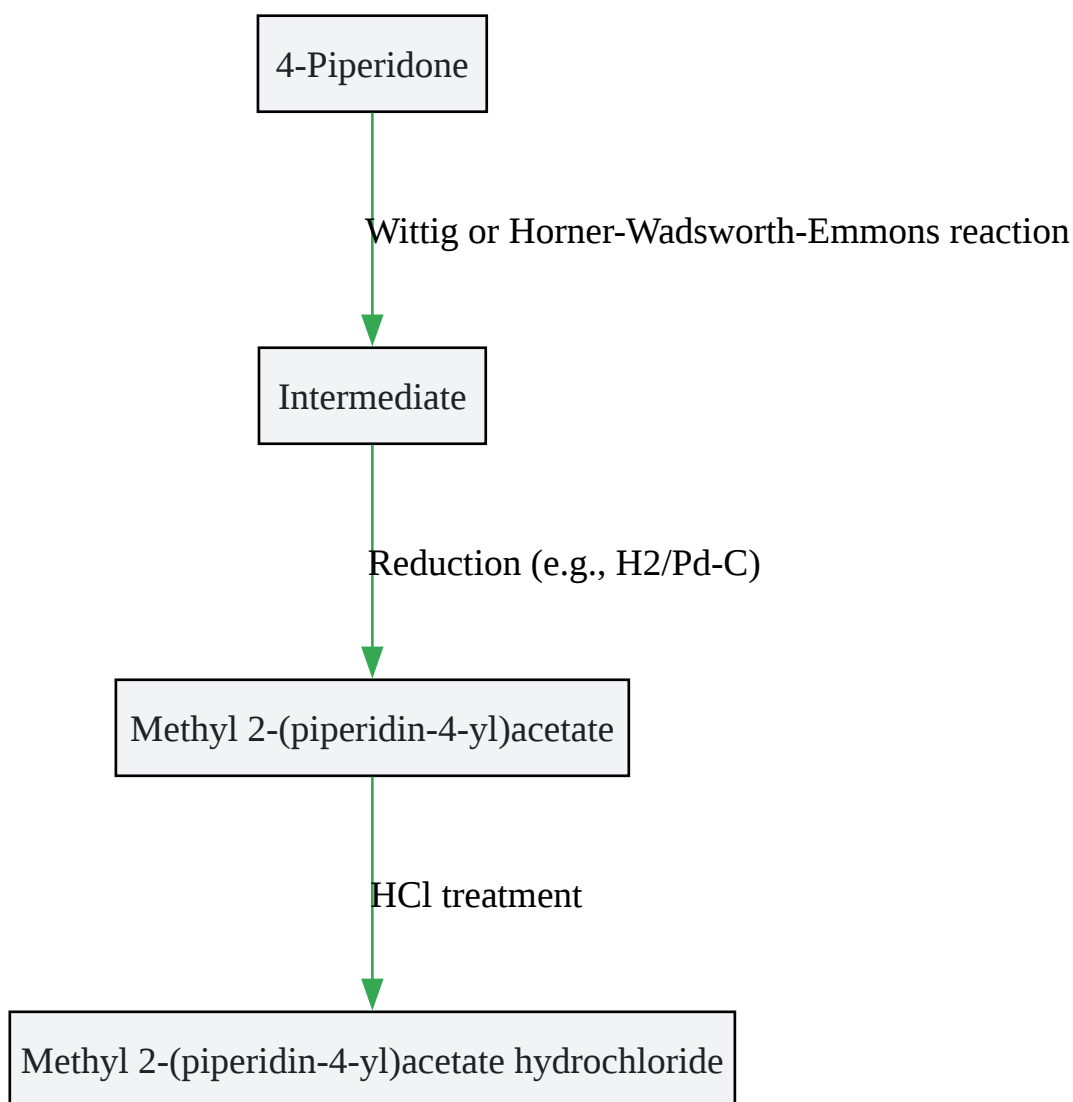
A comprehensive list of synonyms includes: 4-Piperidineacetic acid, methyl ester, hydrochloride; Methyl (4-piperidyl)acetate hydrochloride; Methyl piperidin-4-ylacetate hydrochloride; Piperidin-4-yl-acetic acid methyl ester hydrochloride.[1]

Synthesis and Experimental Protocols

The synthesis of **Methyl 2-(piperidin-4-yl)acetate hydrochloride** is not extensively detailed in publicly available literature, as it is a readily available building block from commercial suppliers. However, based on established synthetic methodologies for 4-substituted piperidines, a plausible synthetic route can be outlined.[2][3]

General Synthetic Approach:

A common strategy for the synthesis of 4-substituted piperidines involves the modification of a pre-existing piperidine ring. One potential pathway could start from 4-piperidone, a versatile intermediate.[3][4]



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Figure 1. Plausible synthetic workflow for **Methyl 2-(piperidin-4-yl)acetate hydrochloride**.

Detailed Experimental Protocol (Hypothetical):

- Step 1: Synthesis of a Wittig or Horner-Wadsworth-Emmons reagent. A suitable phosphonium ylide or phosphonate ester bearing the carboxymethyl group is prepared.
- Step 2: Olefination. The reagent from Step 1 is reacted with N-protected 4-piperidone to introduce the acetic acid ester moiety at the 4-position.

- Step 3: Reduction. The resulting double bond is reduced, typically via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), to yield the saturated piperidine ring.
- Step 4: Deprotection and Salt Formation. The N-protecting group is removed, and the resulting free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Role in Drug Discovery and Medicinal Chemistry

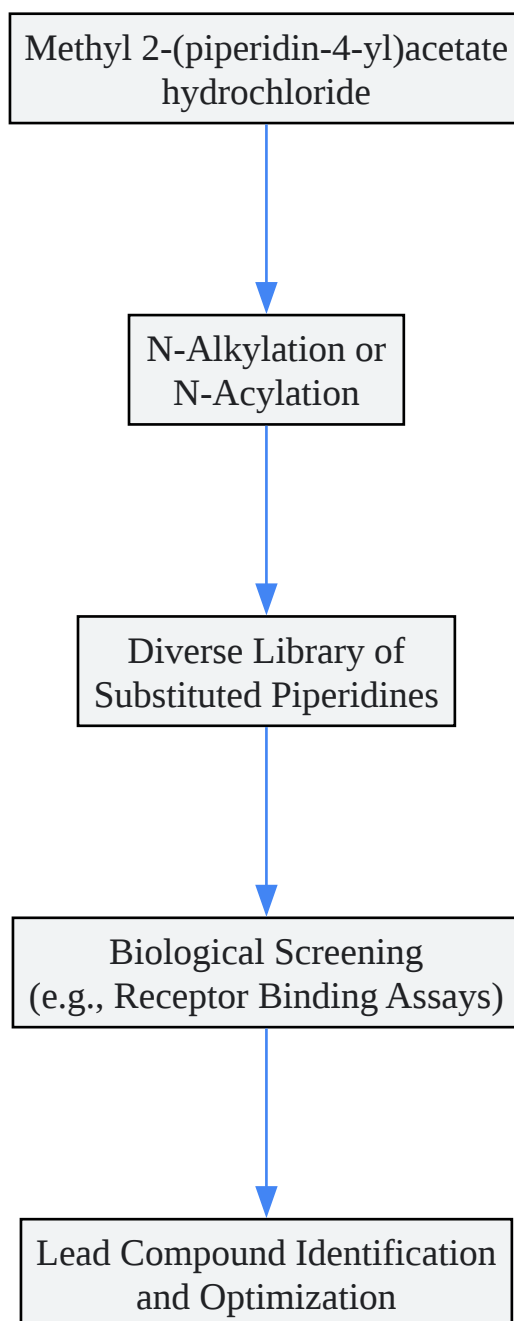
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.^[5] This is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its metabolic stability.^[5] **Methyl 2-(piperidin-4-yl)acetate hydrochloride** serves as a key intermediate for introducing this valuable pharmacophore into more complex molecules.

Key Therapeutic Areas:

- Central Nervous System (CNS) Disorders: Piperidine derivatives are prominent in drugs targeting the CNS.^[5] The structural similarity of substituted piperidines to endogenous neurotransmitters allows them to interact with various receptors and transporters.
- Oncology: Numerous piperidine-containing compounds have been investigated as anticancer agents.^[6]
- Infectious Diseases: The piperidine nucleus is also found in various antimicrobial and antiviral agents.^[5]

Logical Workflow for Utilization in Drug Discovery:

The secondary amine of the piperidine ring provides a convenient handle for further functionalization, most commonly through N-alkylation or N-acylation reactions. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize the pharmacological profile of a lead compound.



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Figure 2. General workflow for the utilization of **Methyl 2-(piperidin-4-yl)acetate hydrochloride** in drug discovery.

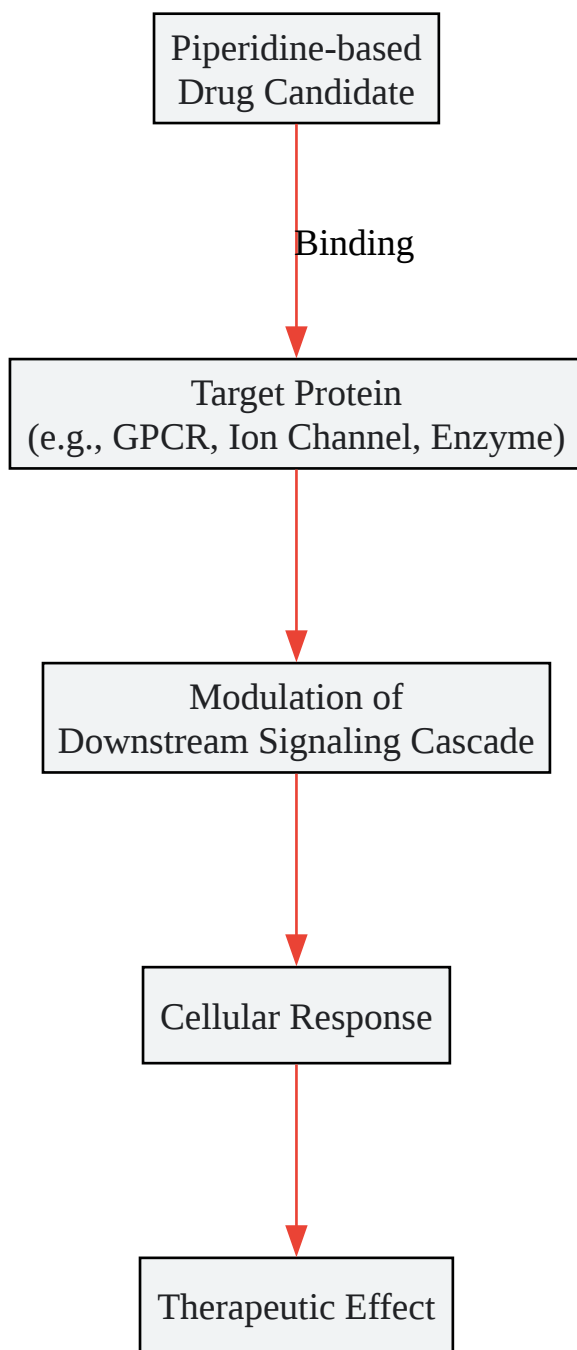
Potential Signaling Pathways and Mechanisms of Action

While there is no direct evidence in the reviewed literature of **Methyl 2-(piperidin-4-yl)acetate hydrochloride** itself modulating specific signaling pathways, its derivatives have been implicated in various biological processes. The piperidine moiety can interact with a range of biological targets, and the nature of the substituents introduced will ultimately determine the compound's mechanism of action.

Hypothesized Signaling Pathway Involvement:

Based on the broader class of piperidine-containing drugs, derivatives of **Methyl 2-(piperidin-4-yl)acetate hydrochloride** could potentially modulate signaling pathways associated with:

- **G-Protein Coupled Receptors (GPCRs):** Many CNS-active drugs containing the piperidine scaffold target GPCRs, such as opioid or dopamine receptors.
- **Ion Channels:** The piperidine structure is also found in compounds that modulate the activity of various ion channels.
- **Enzyme Inhibition:** Derivatives can be designed to act as inhibitors for specific enzymes.



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Figure 3. Hypothesized mechanism of action for a drug candidate derived from a piperidine scaffold.

Conclusion

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a foundational building block in the synthesis of novel chemical entities with therapeutic potential. Its straightforward structure, coupled with the ease of functionalization of the piperidine nitrogen, makes it an attractive starting material for generating libraries of diverse compounds for high-throughput screening. While the biological activity of the core molecule itself is not the primary focus, its integral role in the construction of more complex and potent drug candidates solidifies its importance in the field of drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this versatile intermediate is warranted to unlock its full potential in addressing a wide range of diseases.

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